molecular formula C21H25NO5S2 B3539912 methyl (4-{[3-(2-cyclopentylethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetate

methyl (4-{[3-(2-cyclopentylethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetate

Cat. No.: B3539912
M. Wt: 435.6 g/mol
InChI Key: KNUWLFARLNJDOM-PDGQHHTCSA-N
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Description

The compound “methyl (4-{[3-(2-cyclopentylethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetate” is a complex organic molecule. It has a molecular formula of C19H21NO3S2 . The structure contains a thiazolidine ring, which is a heterocyclic compound with sulfur and nitrogen .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a heterocyclic ring. The molecule contains a thiazolidine ring, which is a type of heterocycle that contains sulfur and nitrogen . It also contains methoxy and acetate functional groups .

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on the specific biological context in which it is used. Thiazolidine derivatives have been studied for various biological activities, but without specific context, it’s difficult to predict the mechanism of action for this compound .

Future Directions

The potential applications and future directions for this compound would depend largely on its physical, chemical, and biological properties. Given the presence of a thiazolidine ring, it could be of interest in medicinal chemistry for the development of new pharmaceuticals .

Properties

IUPAC Name

methyl 2-[4-[(Z)-[3-(2-cyclopentylethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5S2/c1-25-17-11-15(7-8-16(17)27-13-19(23)26-2)12-18-20(24)22(21(28)29-18)10-9-14-5-3-4-6-14/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUWLFARLNJDOM-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC3CCCC3)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC3CCCC3)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (4-{[3-(2-cyclopentylethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetate
Reactant of Route 2
Reactant of Route 2
methyl (4-{[3-(2-cyclopentylethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetate
Reactant of Route 3
Reactant of Route 3
methyl (4-{[3-(2-cyclopentylethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetate
Reactant of Route 4
Reactant of Route 4
methyl (4-{[3-(2-cyclopentylethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetate
Reactant of Route 5
Reactant of Route 5
methyl (4-{[3-(2-cyclopentylethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetate
Reactant of Route 6
Reactant of Route 6
methyl (4-{[3-(2-cyclopentylethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetate

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